molecular formula C17H13F3N4O B13358768 N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13358768
M. Wt: 346.31 g/mol
InChI Key: VIOHIRDDGWTUQH-UHFFFAOYSA-N
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Description

  • The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.
  • The reaction conditions may include the use of a base, such as potassium carbonate, to facilitate the substitution.
  • Step 4: Final Coupling Reaction

    • The final step involves the coupling of the pyrazole intermediate with 4-methylphenyl isocyanate to form the desired carboxamide.
    • This reaction is typically carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions.
  • Industrial Production Methods

    Industrial production of N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment for efficient production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require anhydrous environments and the use of specific reagents to ensure the desired product is obtained with high purity.

    • Step 1: Preparation of Intermediate Compounds

      • The initial step involves the synthesis of intermediate compounds, such as 4-methylphenylhydrazine and 2-pyridinecarboxaldehyde.
      • These intermediates are then subjected to condensation reactions to form the pyrazole ring.
    • Step 2: Formation of the Pyrazole Ring

      • The condensation of 4-methylphenylhydrazine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst leads to the formation of the pyrazole ring.
      • The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    Chemical Reactions Analysis

    Types of Reactions

    N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    • Oxidation

      • The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
      • Oxidation may lead to the formation of corresponding oxides or other oxidized derivatives.
    • Reduction

      • Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
      • These reactions may result in the reduction of specific functional groups within the compound.
    • Substitution

      • Nucleophilic and electrophilic substitution reactions are common for this compound, especially involving the trifluoromethyl group.
      • Common reagents for substitution reactions include halides, bases, and acids.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Substitution Reagents: Halides, bases (e.g., potassium carbonate), acids

    Major Products Formed

      Oxidation Products: Oxides and other oxidized derivatives

      Reduction Products: Reduced functional groups

      Substitution Products: Substituted derivatives with modified functional groups

    Scientific Research Applications

    N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    • Chemistry

      • Used as a building block for the synthesis of more complex organic molecules.
      • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
    • Biology

      • Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
      • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
    • Medicine

      • Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
      • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
    • Industry

      • Utilized in the development of specialty chemicals and materials with unique properties.
      • Applied in the formulation of agrochemicals, pharmaceuticals, and other industrial products.

    Mechanism of Action

    The mechanism of action of N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    • Molecular Targets

      • Binding to specific receptors or enzymes, leading to modulation of their activity.
      • Interacting with cellular membranes and affecting membrane-associated processes.
    • Pathways Involved

      • Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
      • Influence on metabolic pathways and the regulation of gene expression.

    Comparison with Similar Compounds

    N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    • Similar Compounds

      • N-(4-methylphenyl)-2-(2-pyridinyl)hydrazinecarbothioamide
      • N-(4-methylphenyl)-N’-(3-methyl-2-pyridinyl)thiourea
    • Comparison

      • While these compounds share structural similarities, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
      • The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable candidate for various applications.

    Properties

    Molecular Formula

    C17H13F3N4O

    Molecular Weight

    346.31 g/mol

    IUPAC Name

    N-(4-methylphenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

    InChI

    InChI=1S/C17H13F3N4O/c1-11-5-7-12(8-6-11)23-16(25)13-10-22-24(15(13)17(18,19)20)14-4-2-3-9-21-14/h2-10H,1H3,(H,23,25)

    InChI Key

    VIOHIRDDGWTUQH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F

    Origin of Product

    United States

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